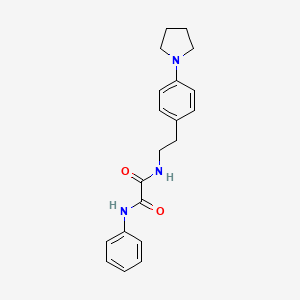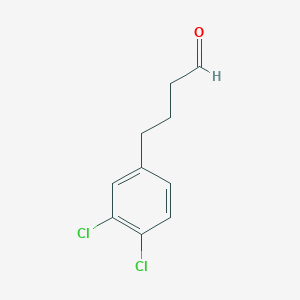
4-(3,4-Dichlorophenyl)butanal
Vue d'ensemble
Description
“4-(3,4-Dichlorophenyl)butanal” is an organic compound with the molecular formula C10H10Cl2O . It has a molecular weight of 217.09 .
Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)butanal” can be analyzed using techniques such as X-ray crystallography and density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies can be recorded at the same level of theory .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-(3,4-Dichlorophenyl)butanal: is used in the synthesis of various heterocyclic compounds. These compounds have a wide range of biological activities and are of significant interest in medicinal chemistry. For instance, the reaction with antipyrin leads to the formation of butanoic acid derivatives, which are further used to synthesize pyridazinone derivatives . These derivatives are explored for their potential antimicrobial and antifungal activities.
Antimicrobial and Antifungal Activities
The synthesized heterocyclic compounds from 4-(3,4-Dichlorophenyl)butanal are screened for their antimicrobial and antifungal properties. This is crucial in the development of new pharmaceuticals, especially in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Effects
Derivatives of 4-(3,4-Dichlorophenyl)butanal have been reported to exhibit analgesic and anti-inflammatory effects. This makes them valuable for the development of new pain management therapies .
Antiviral and Antibacterial Activities
Some derivatives of 4-(3,4-Dichlorophenyl)butanal show promising antiviral and antibacterial activities. This opens up avenues for research into treatments for viral infections and bacterial diseases .
Herbicidal Applications
The chemical has also found use in the agricultural sector as a herbicide. Its derivatives can be designed to target specific weeds without affecting the crops, thus protecting agricultural yields .
Pharmaceutical Aids
In the pharmaceutical industry, 4-(3,4-Dichlorophenyl)butanal derivatives are used to potentiate the effects of other drugs. For example, they can enhance the local anesthetic effect of lidocaine, making it more effective at lower doses .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCQRSFHPGMSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)butanal | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

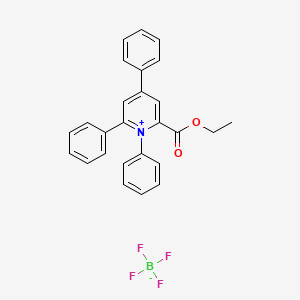
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)
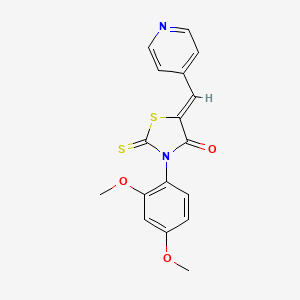
![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)
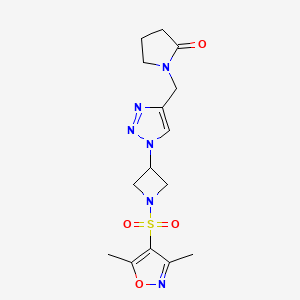
![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)
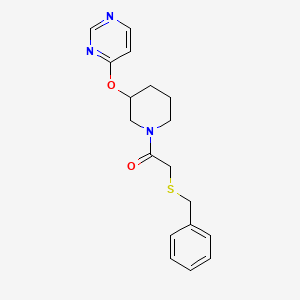
![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)

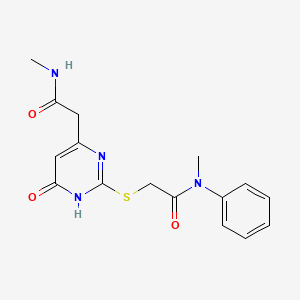
![2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2364640.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2364641.png)

